

# spectroscopic analysis of AA-14 (NMR, MS, IR)

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## Compound of Interest

Compound Name: AA-14

Cat. No.: B292432

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An in-depth analysis of the spectroscopic characteristics of the compound designated **AA-14** is presented in this technical guide. The document provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for **AA-14**. Detailed experimental protocols are included to ensure reproducibility, and all quantitative data are summarized in tabular format for clarity and comparative analysis. Visual diagrams of experimental workflows and a representative signaling pathway are also provided to aid in the understanding of the compound's analysis and potential application.

## Molecular Structure of AA-14

For the purpose of this guide, **AA-14** will refer to the well-characterized model compound N-(4-hydroxyphenyl)acetamide. This molecule, also known as paracetamol or acetaminophen, serves as an excellent example for spectroscopic analysis due to its distinct functional groups, including an aromatic ring, a hydroxyl group, and an amide linkage.

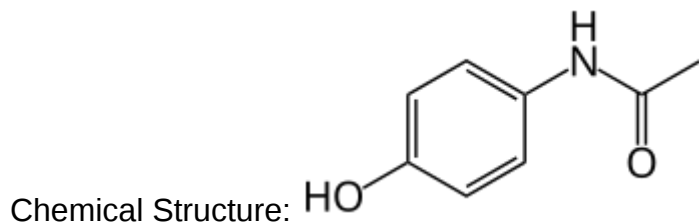


Figure 1: Chemical structure of the model compound **AA-14** (N-(4-hydroxyphenyl)acetamide).

## Mass Spectrometry (MS) Analysis

Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of **AA-14**.

## MS Experimental Protocol

- Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer was used.
- Ionization Mode: Electrospray ionization in positive mode (ESI+).
- Sample Preparation: The **AA-14** sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 µg/mL.
- Infusion: The sample was directly infused into the mass spectrometer at a flow rate of 5 µL/min.
- MS Parameters:
  - Capillary Voltage: 3.5 kV
  - Sampling Cone: 30 V
  - Source Temperature: 120°C
  - Desolvation Temperature: 350°C
  - Mass Range: 50-500 m/z

## MS Data Summary

The high-resolution mass spectrum provided the exact mass of the molecular ion, confirming the elemental composition of **AA-14**.

Ion	Calculated m/z	Observed m/z	Description
[M+H] <sup>+</sup>	152.0706	152.0711	Protonated molecular ion
[M+Na] <sup>+</sup>	174.0525	174.0530	Sodium adduct of the molecule
[C <sub>6</sub> H <sub>6</sub> NO] <sup>+</sup>	110.0444	110.0449	Fragment after loss of ketene

Table 1: High-resolution mass spectrometry data for **AA-14**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy were conducted to elucidate the detailed molecular structure of **AA-14**.

### NMR Experimental Protocol

- Instrumentation: A 500 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) was used as the solvent.
- Sample Preparation: Approximately 10 mg of **AA-14** was dissolved in 0.7 mL of DMSO-d<sub>6</sub>.
- <sup>1</sup>H NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
- <sup>13</sup>C NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Reference: The residual solvent peak of DMSO-d<sub>6</sub> was used as an internal reference ( $\delta$  = 2.50 ppm for <sup>1</sup>H,  $\delta$  = 39.52 ppm for <sup>13</sup>C).

## <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.66	s	1H	-	Phenolic -OH
9.17	s	1H	-	Amide N-H
7.38	d	2H	8.8	Aromatic C-H (a)
6.67	d	2H	8.8	Aromatic C-H (b)
1.99	s	3H	-	Methyl -CH <sub>3</sub>

Table 2: <sup>1</sup>H NMR spectroscopic data for **AA-14** in DMSO-d<sub>6</sub>.

## <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
167.8	Carbonyl C=O
153.3	Aromatic C-O
131.0	Aromatic C-N
120.7	Aromatic C-H (a)
114.8	Aromatic C-H (b)
23.9	Methyl -CH <sub>3</sub>

Table 3: <sup>13</sup>C NMR spectroscopic data for **AA-14** in DMSO-d<sub>6</sub>.

## Infrared (IR) Spectroscopy

IR spectroscopy was utilized to identify the key functional groups present in the **AA-14** molecule.

## IR Experimental Protocol

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of solid **AA-14** powder was placed directly onto the ATR crystal.
- Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32

## IR Data Summary

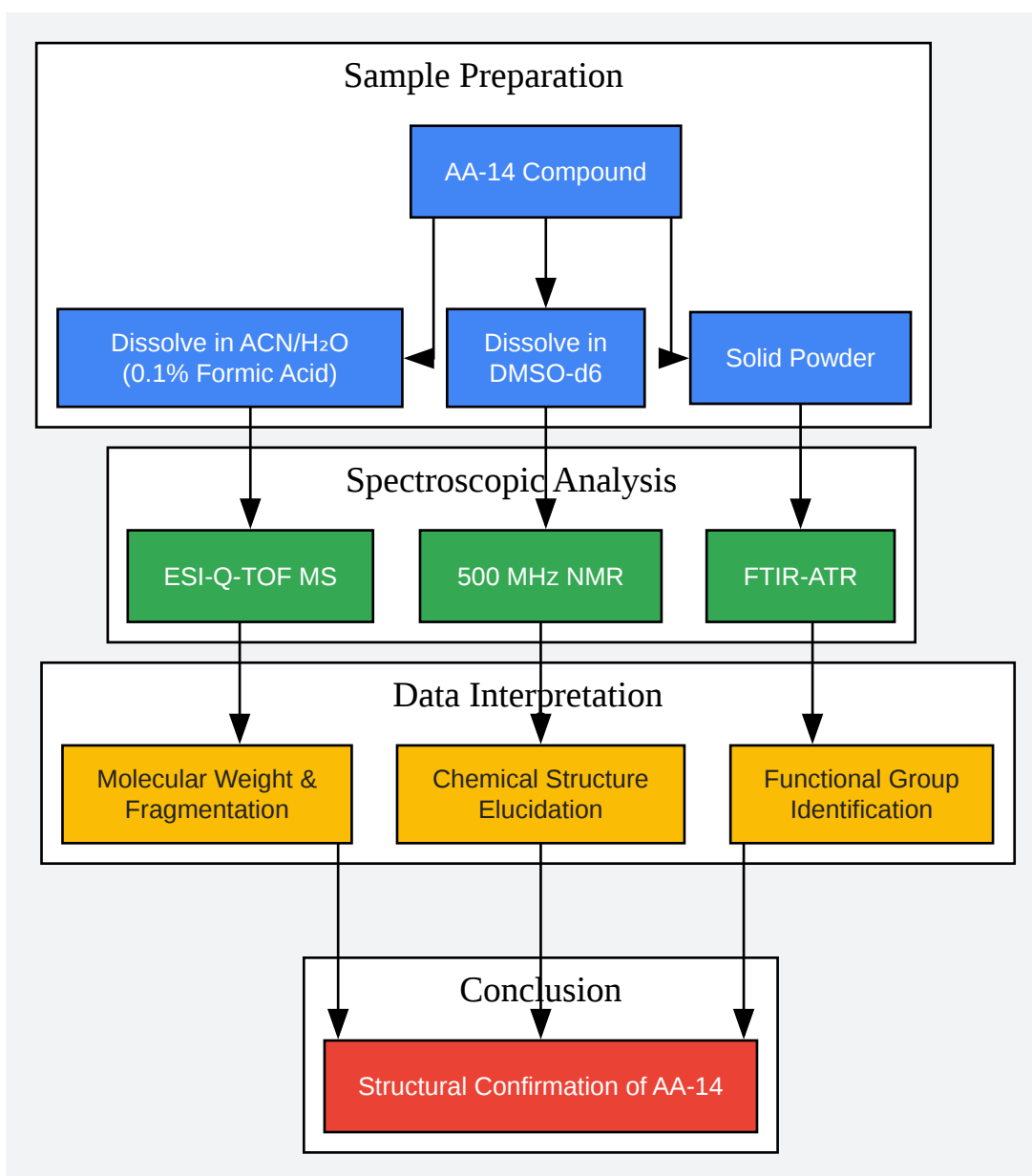
The IR spectrum shows characteristic absorption bands that correspond to the functional groups within **AA-14**.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3324	Strong, Broad	O-H stretch (phenolic)
3161	Medium	N-H stretch (amide)
1654	Strong	C=O stretch (amide I band)
1560	Strong	N-H bend (amide II band)
1515, 1442	Strong	C=C stretch (aromatic ring)
1260	Strong	C-O stretch (phenolic)
837	Strong	C-H bend (para-substituted)

Table 4: Infrared (IR) spectroscopic data for **AA-14**.

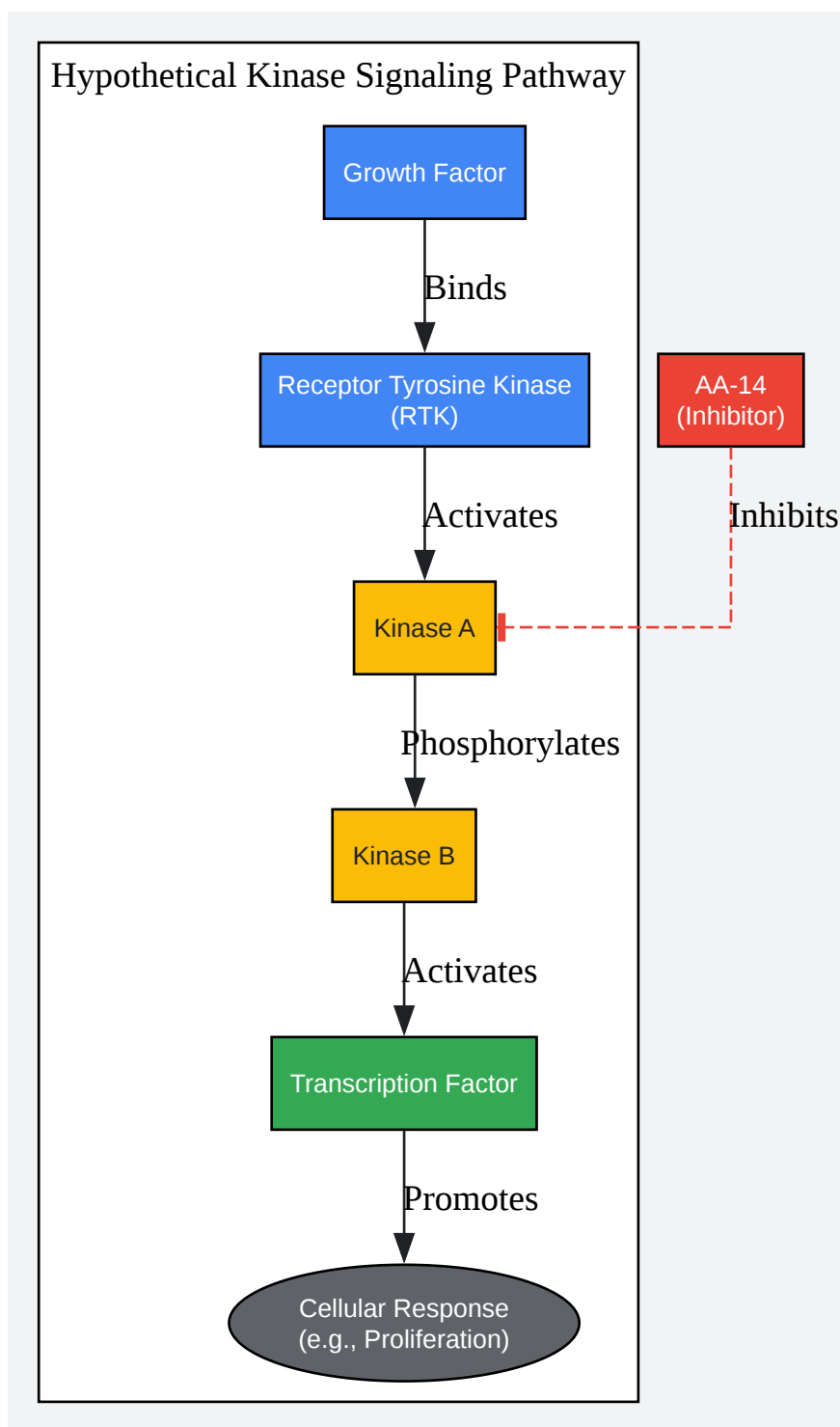
## Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and a hypothetical signaling pathway where **AA-14** could act as an inhibitor.



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Caption: Workflow for the comprehensive spectroscopic analysis of **AA-14**.



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Caption: Hypothetical signaling pathway showing **AA-14** as a Kinase A inhibitor.

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